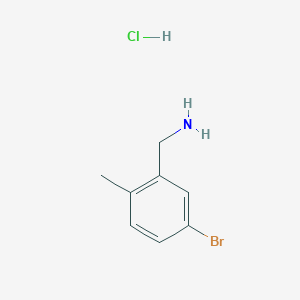

(5-Bromo-2-methylphenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (5-Bromo-2-methylphenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-methylphenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-2-3-8(9)4-7(6)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRUQXPKMYPRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-methylphenyl)methanamine Hydrochloride: Structure, Properties, and Synthesis

This guide provides a comprehensive overview of (5-Bromo-2-methylphenyl)methanamine hydrochloride, a key building block in synthetic organic chemistry. We will delve into its chemical structure, physicochemical properties, and established synthetic routes, offering insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative. The core structure consists of a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a methanamine hydrochloride group at the 1-position.

Molecular Formula: C₈H₁₁BrClN

Molecular Weight: 236.54 g/mol

CAS Number: 1446553-61-7

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many chemical reactions and biological assays.

Structural Diagram:

Caption: Chemical structure of (5-Bromo-2-methylphenyl)methanamine hydrochloride.

Physicochemical Properties

Understanding the physicochemical properties of (5-Bromo-2-methylphenyl)methanamine hydrochloride is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Weight | 236.54 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (typical) | |

| Solubility | Soluble in water | General knowledge for hydrochloride salts |

Synthesis and Manufacturing

The synthesis of (5-Bromo-2-methylphenyl)methanamine hydrochloride typically involves a multi-step process starting from commercially available precursors. A common synthetic route is outlined below.

Synthetic Pathway Overview:

Caption: A common synthetic route for (5-Bromo-2-methylphenyl)methanamine hydrochloride.

Detailed Synthetic Protocol:

A plausible and commonly employed method for the synthesis of (5-Bromo-2-methylphenyl)methanamine hydrochloride involves the reduction of 5-bromo-2-methylbenzonitrile.

Step 1: Reduction of 5-Bromo-2-methylbenzonitrile

-

In a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-methylbenzonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), to the stirred solution. The choice of reducing agent is critical; LiAlH₄ is a powerful reducing agent suitable for nitriles, while borane complexes offer a milder alternative.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts.

-

Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude (5-Bromo-2-methylphenyl)methanamine free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude (5-Bromo-2-methylphenyl)methanamine in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with a cold solvent to remove any impurities, and dry under vacuum to obtain (5-Bromo-2-methylphenyl)methanamine hydrochloride.

Applications in Research and Development

(5-Bromo-2-methylphenyl)methanamine hydrochloride serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive amine group and a halogenated aromatic ring, allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of various biologically active compounds. The amine group can be readily derivatized to form amides, sulfonamides, and other functional groups, while the bromo-substituted phenyl ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

-

Agrochemical Development: Similar to its use in pharmaceuticals, this compound can be a starting material for the creation of novel pesticides and herbicides.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (5-Bromo-2-methylphenyl)methanamine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a versatile and important chemical intermediate. Its well-defined structure and predictable reactivity make it a valuable tool for medicinal chemists and researchers in the life sciences. A thorough understanding of its properties and synthetic methodologies is key to unlocking its full potential in the development of novel and impactful molecules.

References

An In-depth Technical Guide to (5-Bromo-2-methylphenyl)methanamine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its specific substitution pattern—a bromine atom, a methyl group, and an aminomethyl group on a phenyl ring—offers medicinal chemists a versatile scaffold for structural modification and optimization of lead compounds. This technical guide provides a comprehensive overview of the molecular and physical properties of (5-Bromo-2-methylphenyl)methanamine HCl, detailed synthetic protocols, safety and handling procedures, and its applications in drug discovery and development.

Molecular Profile and Physicochemical Properties

(5-Bromo-2-methylphenyl)methanamine hydrochloride is the salt form of the free base, (5-Bromo-2-methylphenyl)methanamine. The hydrochloride salt is often preferred in laboratory and industrial settings due to its increased stability and improved handling characteristics.

Chemical Structure and Formula

The chemical structure of (5-Bromo-2-methylphenyl)methanamine features a benzylamine core with a bromine atom at the 5-position and a methyl group at the 2-position of the benzene ring.

Free Base:

-

Molecular Formula: C₈H₁₀BrN

-

InChI Key: NIDNACDTBZSKKP-UHFFFAOYSA-N[1]

-

SMILES: CC1=C(C=C(C=C1)Br)CN[1]

Hydrochloride Salt:

-

Molecular Formula: C₈H₁₁BrClN

-

CAS Number: 1803611-00-8

Molecular Weight

The molecular weight of the free base and its hydrochloride salt are critical parameters for stoichiometric calculations in chemical reactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| (5-Bromo-2-methylphenyl)methanamine | C₈H₁₀BrN | 200.08 | 198.99966[1] |

| (5-Bromo-2-methylphenyl)methanamine HCl | C₈H₁₁BrClN | 236.54 | 234.97644 |

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in synthesis, formulation, and biological assays. While specific experimental data for (5-Bromo-2-methylphenyl)methanamine HCl is not extensively published, properties can be predicted and inferred from related structures.

| Property | Value | Source/Comment |

| Melting Point | 47-51 °C (for the related nitrile precursor) | Sigma-Aldrich |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | Inferred from typical amine hydrochlorides. |

| Appearance | Expected to be a solid. | |

| pKa | Estimated to be around 9-10 for the ammonium ion. | Based on typical benzylamines. |

Synthesis and Manufacturing

The synthesis of (5-Bromo-2-methylphenyl)methanamine hydrochloride is typically achieved through the reduction of the corresponding benzonitrile precursor, 5-bromo-2-methylbenzonitrile. This nitrile is a commercially available starting material.

Synthetic Pathway Overview

A common and efficient route for the synthesis involves a two-step process starting from 5-bromo-2-methylbenzoic acid.

Caption: Synthetic workflow for (5-Bromo-2-methylphenyl)methanamine HCl.

Experimental Protocol: Reduction of 5-Bromo-2-methylbenzonitrile

This protocol outlines a general procedure for the reduction of a substituted benzonitrile to the corresponding benzylamine. The choice of reducing agent is critical and can influence the reaction conditions and work-up procedure.

Materials:

-

5-Bromo-2-methylbenzonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or as an aqueous solution)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent (e.g., LiAlH₄) in the anhydrous solvent.

-

Addition of Precursor: Dissolve 5-bromo-2-methylbenzonitrile in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature). The addition should be slow to manage any exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a specified period until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly add water dropwise to quench the excess reducing agent, followed by the addition of an aqueous base solution (e.g., NaOH) to precipitate the aluminum or boron salts.

-

Extraction: Filter the resulting slurry and wash the solid residue with the reaction solvent. The filtrate, containing the free amine, is then collected. The aqueous layer, if present, can be further extracted with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (5-Bromo-2-methylphenyl)methanamine.

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (5-Bromo-2-methylphenyl)methanamine hydrochloride. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (5-Bromo-2-methylphenyl)methanamine would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂-NH₂), and the methyl protons (CH₃). The aromatic protons will exhibit splitting patterns indicative of their positions on the substituted ring. The benzylic protons will typically appear as a singlet, and the methyl protons as another singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents (bromine, methyl, and aminomethyl groups). Aromatic carbons typically appear in the range of 110-150 ppm, the benzylic carbon around 40-50 ppm, and the methyl carbon at a higher field (lower ppm value).[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of (5-Bromo-2-methylphenyl)methanamine would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Applications in Drug Discovery and Development

Substituted benzylamines are prevalent structural motifs in a wide range of pharmaceuticals. (5-Bromo-2-methylphenyl)methanamine hydrochloride serves as a valuable intermediate for introducing a specific substituted phenyl ring into a target molecule.

Role as a Synthetic Intermediate

The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships (SAR) during lead optimization.

Precursor for Bioactive Molecules

While direct applications of (5-Bromo-2-methylphenyl)methanamine HCl in marketed drugs are not widely documented, structurally similar intermediates are crucial in the synthesis of important therapeutic agents. For instance, related bromo-phenyl derivatives are key intermediates in the synthesis of:

-

Canagliflozin: A sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of canagliflozin involves intermediates with a bromo-substituted phenyl ring.[4][5]

-

Macitentan: A dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The synthesis of macitentan and its analogues often involves bromo-substituted pyrimidine and phenyl intermediates.[6]

The structural features of (5-Bromo-2-methylphenyl)methanamine make it a promising candidate for the development of novel compounds targeting a range of biological targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (5-Bromo-2-methylphenyl)methanamine hydrochloride and its precursors.

Hazard Identification

Based on data for structurally similar compounds, (5-Bromo-2-methylphenyl)methanamine hydrochloride and its precursors should be handled with care. Potential hazards include:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin and Eye Irritation: May cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Spill and Exposure: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and reactive handles provide a solid foundation for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is essential for its effective utilization in research and development.

References

-

PubChem. Bromo-(5-bromo-2-methylphenyl)methanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (5-bromo-2-methylphenyl)methanamine. National Center for Biotechnology Information. [Link]

- Google Patents. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

- Shi, Y. H., et al. (2010). (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2038.

-

American Elements. (4-bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride. [Link]

-

PubChemLite. (5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride (C8H9BrFN). [Link]

- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- Google Patents.

-

Amanote Research. (5-Bromo-2-Methylphenyl)(4-Ethoxyphenyl)methanone. [Link]

-

PubChemLite. amine hydrochloride. [Link]

-

PubChemLite. (5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride. [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Google Patents.

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

- Google Patents.

-

Quora. How to convert benzamide to benzyl amine. [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

Sources

- 1. PubChemLite - (5-bromo-2-methylphenyl)methanamine (C8H10BrN) [pubchemlite.lcsb.uni.lu]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. (5-broMo-2-Methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)Methanone CAS#: 1132832-75-7 [m.chemicalbook.com]

- 5. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

CAS number and identifiers for (5-Bromo-2-methylphenyl)methanamine hydrochloride

Chemical Identity & Digital Fingerprinting

Target Compound: (5-Bromo-2-methylphenyl)methanamine hydrochloride Synonyms: 5-Bromo-2-methylbenzylamine HCl; 2-Amino-5-bromo-toluene hydrochloride.

This compound serves as a high-value "privileged scaffold" in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its dual-functionality—a reactive primary amine for linker attachment and an aryl bromide for cross-coupling—makes it a critical node in the synthesis of kinase inhibitors and GPCR ligands.

Key Identifiers

| Metric | Specification |

| CAS (HCl Salt) | 1803611-00-8 |

| CAS (Free Base) | 887582-71-0 |

| Molecular Formula | |

| Molecular Weight | 236.54 g/mol (Salt); 200.08 g/mol (Base) |

| SMILES (Free Base) | CC1=C(CN)C=C(Br)C=C1 |

| InChI Key | BKHLTINPDORKLY-UHFFFAOYSA-N (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

Structural Analysis & Reactivity Profile

Electronic & Steric Environment

The molecule features a trisubstituted benzene ring that dictates its chemical behavior during library synthesis:

-

The Amine Handle (Position 1): The primary benzylic amine is nucleophilic but sterically modulated by the ortho-methyl group. This steric bulk prevents rapid degradation by metabolic oxidases (e.g., MAO) compared to unhindered benzylamines, improving metabolic stability in early drug candidates.

-

The Aryl Bromide (Position 5): Located para to the methyl group and meta to the amine, this bromine atom is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-donating methyl group slightly enriches the ring, but the bromine remains a competent electrophile.

-

The Methyl Anchor (Position 2): Provides a hydrophobic contact point often required for binding in the hydrophobic pocket of kinase enzymes (e.g., the "gatekeeper" residue interaction).

Synthetic Pathways & Process Chemistry

While several routes exist, the Reduction of 5-Bromo-2-methylbenzonitrile is the industry standard for high-purity synthesis, avoiding the over-alkylation byproducts common in direct alkylation methods.

Validated Protocol: Nitrile Reduction via Borane-THF

Rationale: This method preserves the aryl bromide, which can be sensitive to lithium aluminum hydride (LiAlH4) under aggressive conditions (potential debromination).

Reagents

-

Precursor: 5-Bromo-2-methylbenzonitrile [CAS: 156539-79-4]

-

Reductant: Borane-Tetrahydrofuran complex (

), 1.0 M solution. -

Solvent: Anhydrous THF.

-

Quench: Methanol (MeOH), conc. HCl.

Step-by-Step Methodology

-

Inertion: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Charge 5-Bromo-2-methylbenzonitrile (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

-

Addition: Dropwise add

(2.5 eq) over 30 minutes. The reaction is exothermic; maintain internal temp < 5°C. -

Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for disappearance of nitrile.

-

Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane (hydrogen gas evolution).

-

Acid Hydrolysis: Add conc. HCl (excess) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Concentrate in vacuo. Basify with NaOH (2M) to pH > 12. Extract with Ethyl Acetate (

). -

Salt Formation: Dry organics (

), filter, and treat with 4M HCl in Dioxane. The hydrochloride salt precipitates. Filter and wash with cold ether.

Visualization: Synthesis Workflow

Figure 1: Critical path for the synthesis of the hydrochloride salt from the nitrile precursor, highlighting the boron-complex hydrolysis step.

Quality Control & Characterization

To ensure the material is suitable for biological assay or subsequent coupling, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeCN/H2O + 0.1% TFA) | > 98.0% Area |

| Identity | Peak integration matches structure. Benzylic | |

| Identity | LC-MS (ESI+) | |

| Residual Solvent | GC-Headspace | THF < 720 ppm; Methanol < 3000 ppm |

Common Impurity: Des-bromo analog. This occurs if the reduction is too harsh. Check for mass 122.1 (

Applications in Medicinal Chemistry

This scaffold is a "divergent intermediate." It allows researchers to grow molecules in two distinct vectors.

Workflow: Fragment-Based Growth

-

Vector A (Amide Coupling): The amine reacts with carboxylic acids (using HATU/DIEA) to form the "hinge-binding" motif of kinase inhibitors.

-

Vector B (Suzuki Coupling): The bromine reacts with aryl boronic acids to extend into the solvent-exposed region or hydrophobic back-pocket of the target protein.

Visualization: SAR Logic

Figure 2: Divergent synthetic utility. The molecule acts as a bifunctional linker, enabling independent optimization of two pharmacophores.

Handling & Safety (SDS Summary)

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

-

Storage: Hygroscopic. Store at RT or 4°C under desiccated conditions.

-

Stability: The HCl salt is stable for >2 years if kept dry. The free base readily absorbs

from air to form carbamates; always store as the salt or use immediately.

References

-

PubChem Compound Summary. (2025). Bromo-(5-bromo-2-methylphenyl)methanamine.[1][3][4] National Center for Biotechnology Information. Available at: [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Borane reduction protocols).

Sources

- 1. 1803611-00-8・(5-bromo-2-methylphenyl)methanamine hydrochloride・(5-bromo-2-methylphenyl)methanamine hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. 5-Bromo-2-methylbenzamide | C8H8BrNO | CID 20616770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Intermediates | Sumukha Life Sciences [sumukhalifesciences.com]

- 4. CAS/ID No. 1803611-00-8 | Alchimica [shop.alchimica.cz]

Topic: The Strategic Differentiation of (5-Bromo-2-methylphenyl)methanamine: A Comparative Analysis of the Free Base and Hydrochloride Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Molecular Structure

In the landscape of modern drug development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and commercial viability.[1][2] An API's journey from a promising molecule to a viable drug product is dictated by its physicochemical properties, which govern everything from manufacturing processes to bioavailability. (5-Bromo-2-methylphenyl)methanamine, a primary amine, serves as an exemplary case for exploring the strategic conversion of a 'free base' into a salt form, most commonly the hydrochloride (HCl) salt.

This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of properties. It provides a deep-dive into the causality behind the observed differences between the (5-Bromo-2-methylphenyl)methanamine free base and its hydrochloride salt. We will explore the fundamental principles of salt formation, detail the analytical workflows required for comprehensive characterization, and discuss the strategic implications of these two forms in a pharmaceutical context.

The Rationale for Salt Formation: Enhancing Drug-like Properties

More than half of all medicines are administered as salts, a testament to the power of this chemical modification.[3] The primary objective of forming a salt, such as the hydrochloride of (5-Bromo-2-methylphenyl)methanamine, is to overcome suboptimal properties inherent in the parent molecule.[3][4] The protonation of the weakly basic amine group by hydrochloric acid creates an ion pair, which fundamentally alters the compound's solid-state and solution behavior.

The decision to develop a salt form is driven by the need to optimize a range of attributes:

-

Aqueous Solubility and Dissolution Rate: This is the most common reason for salt formation.[2] Enhanced solubility is crucial for APIs intended for oral or parenteral administration, as it often correlates with improved bioavailability.[1][5]

-

Chemical Stability: Amine free bases can be susceptible to oxidative degradation, as the lone pair of electrons on the nitrogen is a reactive site.[6] Converting the amine to an ammonium salt sequesters this lone pair, often leading to a significant increase in chemical stability and shelf-life.[6][7]

-

Crystallinity and Solid-State Properties: Crystalline solids are generally preferred in manufacturing due to their predictable and consistent properties, such as flowability and compressibility.[3] Salt formation provides an opportunity to screen for and select a crystalline form with optimal mechanical and physical properties.[2]

-

Hygroscopicity: This refers to a substance's tendency to absorb moisture from the air. While some hydrochloride salts can be hygroscopic, selecting the right salt form can also lead to a more physically stable product with reduced moisture sensitivity compared to the free base or other salt forms.[1][8]

The conversion from the free base to the hydrochloride salt is a straightforward acid-base reaction, yet it has profound consequences for the molecule's behavior.

Caption: Conversion between the free base and hydrochloride salt forms.

Comparative Physicochemical Profile: A Tale of Two Forms

The transformation from a neutral molecule to an ionic salt creates distinct and measurable differences in physicochemical properties. The following table summarizes the expected distinctions between the free base and hydrochloride salt of (5-Bromo-2-methylphenyl)methanamine, based on established principles for weakly basic drugs.[2][4][9]

| Property | (5-Bromo-2-methylphenyl)methanamine Free Base | (5-Bromo-2-methylphenyl)methanamine HCl Salt | Rationale & Significance |

| Molecular Weight | 198.99 g/mol | 235.46 g/mol | The addition of HCl increases the molecular weight, a factor in calculating dosage. |

| Appearance | Likely an oil or low-melting solid | Crystalline solid | Ionic bonding in the salt form promotes the formation of a stable crystal lattice. |

| Aqueous Solubility | Low | Significantly Higher | The ionic nature of the salt allows for favorable interactions with polar water molecules, overcoming the crystal lattice energy more easily than the neutral free base.[3] This is critical for bioavailability. |

| Solubility in Organic Solvents | Generally Higher | Generally Lower | The non-polar organic molecule interacts more favorably with organic solvents, whereas the polar, ionic salt is less soluble.[10] |

| Melting Point | Lower | Significantly Higher | The strong ionic forces in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces (e.g., van der Waals, hydrogen bonding) in the free base solid.[4][11] |

| Chemical Stability | More susceptible to oxidation/degradation | Generally more stable | The protonation of the amine's lone pair of electrons reduces its nucleophilicity and susceptibility to oxidative degradation.[6][7] |

| Hygroscopicity | Variable, often low | Potentially higher | The presence of the chloride ion can act as a site for water absorption.[8] This property must be carefully evaluated as it impacts handling, storage, and formulation. |

| Crystallinity | May be difficult to crystallize (amorphous or oil) | Typically crystalline | Salt formation is a primary strategy to induce crystallinity, which is crucial for consistent manufacturing and stability.[3][12] |

| pH of Saturated Solution | Basic | Acidic | The salt of a weak base and a strong acid will produce an acidic solution upon dissolution in water. This can impact in-vivo performance and excipient compatibility. |

Essential Analytical Workflows for Characterization

A robust analytical program is essential to confirm salt formation and thoroughly characterize the properties of both the free base and the hydrochloride salt. This self-validating system ensures that the chosen form is well-understood and its behavior is predictable.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmtech.com [pharmtech.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The advantages of solid form analysis with XRPD | Malvern Panalytical [malvernpanalytical.com]

- 6. reddit.com [reddit.com]

- 7. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. reddit.com [reddit.com]

- 11. akjournals.com [akjournals.com]

- 12. salt selection in pharmaceutical product development | PPTX [slideshare.net]

Methodological & Application

Application Note: Peptide Coupling Strategies for (5-Bromo-2-methylphenyl)methanamine Hydrochloride

Part 1: Executive Summary & Chemical Context

The Challenge: The "Ortho-Effect" and Salt Management

The synthesis of amides using (5-Bromo-2-methylphenyl)methanamine hydrochloride presents two distinct chemical challenges that distinguish it from standard peptide couplings:

-

Steric Hindrance (The Ortho-Effect): The methyl group at the ortho position (C2) creates significant steric bulk near the nucleophilic benzylic amine. While benzylamines are generally more reactive than anilines, the ortho-methyl group imposes

strain in the transition state, retarding the rate of nucleophilic attack on the activated carboxylic acid. -

Protonation State: As a hydrochloride salt, the amine is chemically inert (

) until deprotonated. Incomplete neutralization is a primary cause of reaction failure for this specific substrate.

Strategic Recommendation

For discovery-scale synthesis (mg to g), HATU is the recommended reagent due to its rapid kinetics and high tolerance for steric hindrance. For process-scale or cost-sensitive applications, T3P® (Propylphosphonic anhydride) is the superior choice due to its ease of workup and safety profile.

Part 2: Reagent Selection Matrix

The following table contrasts the suitability of common coupling reagents for this specific brominated building block.

| Feature | HATU / HOAt | T3P® (50% in EtOAc/DMF) | EDC / HOBt |

| Reactivity | High (Best for sterics) | High (Excellent for sterics) | Moderate (Risk of stalled reaction) |

| Epimerization | Low (with base control) | Very Low (Best for chiral acids) | Moderate |

| Atom Economy | Poor (High MW byproducts) | Excellent | Good |

| Workup | Chromatographic purification usually required (removes urea/HOAt) | Aqueous wash only (Water-soluble byproducts) | Aqueous wash possible |

| Toxicity | Sensitizer (Peptide coupling agents) | Non-toxic, Non-explosive | Sensitizer |

| Recommendation | Primary Choice (R&D) | Primary Choice (Scale-up) | Not Recommended for this substrate |

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Coupling (HATU)

Recommended for: First-time synthesis, difficult acid partners, or milligram-scale libraries.

Mechanism of Action: HATU generates an OAt-active ester in situ. The pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect," accelerating the amine attack via general base catalysis, which is crucial for overcoming the steric bulk of the ortho-methyl group on the benzylamine [1].

Materials:

-

Carboxylic Acid (

): 1.0 equiv.[1][2] -

(5-Bromo-2-methylphenyl)methanamine HCl: 1.1 equiv.

-

HATU: 1.2 equiv.

-

DIPEA (N,N-Diisopropylethylamine): 3.5 equiv. (Critical: 1 eq to neutralize HCl, 1 eq for acid activation, 1.5 eq excess).

-

Solvent: Anhydrous DMF (preferred) or DMAc. Concentration: 0.1 M – 0.2 M.

Step-by-Step Workflow:

-

Salt Neutralization (Pre-activation):

-

In a dry vial, suspend (5-Bromo-2-methylphenyl)methanamine HCl (1.1 equiv) in anhydrous DMF.

-

Add DIPEA (2.0 equiv) and stir for 5 minutes. The suspension should clarify as the free base is liberated.

-

-

Acid Activation:

-

In a separate reaction vessel, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Add the remaining DIPEA (1.5 equiv) to this mixture. Stir at Room Temperature (RT) for 2–5 minutes. The solution will typically turn yellow/orange.

-

-

Coupling:

-

Add the amine solution (from Step 1) dropwise to the activated acid solution.

-

Tip: If the acid partner is also sterically hindered (e.g.,

-disubstituted), heat the reaction to 50°C.

-

-

Monitoring:

-

Monitor by LC-MS.[2] Look for the characteristic bromine isotope pattern (

and -

Reaction typically completes in 1–4 hours.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

10% Citric Acid (removes excess DIPEA and unreacted amine).

-

Sat.

(removes unreacted acid and HOAt byproducts). -

Brine.

-

-

Dry over

, filter, and concentrate. Purify via flash chromatography (Silica gel).

-

Protocol B: Scalable "Green" Coupling (T3P)

Recommended for: Gram-scale synthesis, GMP workflows, and avoiding chromatography.

Why T3P? T3P (Propylphosphonic anhydride) drives the reaction to completion with water-soluble byproducts, often allowing the product to be isolated by extraction alone [2].

Materials:

-

Carboxylic Acid: 1.0 equiv.

-

(5-Bromo-2-methylphenyl)methanamine HCl: 1.1 equiv.

-

T3P® (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv.

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv).

-

Solvent: EtOAc, Me-THF, or DMF (if solubility is an issue).

Step-by-Step Workflow:

-

Combine Reagents:

-

Charge the reactor with the Carboxylic Acid (1.0 equiv), the Amine HCl salt (1.1 equiv), and the solvent (e.g., EtOAc).

-

Note: This is often a slurry initially.

-

-

Base Addition:

-

Add the Base (Pyridine or DIPEA) dropwise at 0°C. Stir for 10 minutes.

-

-

Reagent Addition:

-

Add T3P solution dropwise. The reaction is exothermic; maintain temperature < 25°C during addition.

-

-

Reaction:

-

Allow to warm to RT. Stir for 2–12 hours.

-

Optimization: If conversion is <90% after 4 hours, heat to 60°C (T3P is thermally stable).

-

-

Workup (The "Wash-Only" Purification):

-

Add water to quench.

-

Wash organic layer with

(removes pyridine/DIPEA and excess amine). -

Wash with

(removes excess acid and phosphorus byproducts). -

Wash with Brine.

-

Concentrate. Crystallize if possible; otherwise, the material is often

pure.

-

Part 4: Mechanistic Visualization

The following diagram illustrates the critical decision pathways and the specific steric interaction managed by the reagents.

Caption: Decision tree for reagent selection emphasizing the neutralization step and steric considerations.

Part 5: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 equiv . Verify pH > 8 using wet pH paper before adding coupling reagent. |

| No Reaction | Extreme steric hindrance (e.g., coupling to tert-leucine). | Switch to Acid Fluoride method (TFFH reagent) or convert acid to Acid Chloride using Ghosez's reagent [3]. |

| Racemization | Over-activation or excessive base. | Switch to T3P and use Pyridine (weaker base) instead of DIPEA. Keep temp < 0°C during addition. |

| Precipitation | Poor solubility of the brominated urea product. | Switch solvent to NMP or DMAc . |

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][9][10][11][12] Organic Process Research & Development, 20(2), 140–177.[5] Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. bachem.com [bachem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. One moment, please... [growingscience.com]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 12. datapdf.com [datapdf.com]

general procedure for neutralizing (5-Bromo-2-methylphenyl)methanamine hydrochloride to free base

An Application Note from the Office of the Senior Application Scientist

Protocol & Application Notes for the Neutralization of (5-Bromo-2-methylphenyl)methanamine Hydrochloride to its Free Base

Abstract

This document provides a detailed, field-proven protocol for the neutralization of (5-Bromo-2-methylphenyl)methanamine hydrochloride to its corresponding free base. Amine hydrochloride salts are frequently the form of commercial supply due to their enhanced stability and ease of handling. However, for a vast array of synthetic applications, particularly those in which the amine is to act as a nucleophile, the deprotonated "free base" form is required. This guide moves beyond a simple list of steps, delving into the causal chemistry of the neutralization and extraction process. It is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for generating high-purity free amine for downstream applications.

Introduction: The Rationale for Free Basing

In the landscape of pharmaceutical and chemical synthesis, primary amines are foundational building blocks. (5-Bromo-2-methylphenyl)methanamine, with its specific substitution pattern, serves as a key intermediate for a range of more complex target molecules. It is commonly supplied as a hydrochloride salt (HCl salt) for sound chemical reasons: the protonation of the basic nitrogen atom enhances the compound's crystallinity, reduces its hygroscopicity, and improves its shelf-life by preventing oxidative degradation.

However, the lone pair of electrons on the nitrogen atom, which is fundamental to its reactivity as a nucleophile, is sequestered in the N-H bond of the ammonium salt. To unlock its synthetic potential for reactions such as amide couplings, reductive aminations, or nucleophilic aromatic substitutions, it must be converted to its free base form. The following protocol is a self-validating system designed for high-yield, high-purity conversion.

The Underlying Chemical Principles

The conversion is a straightforward acid-base reaction. The (5-Bromo-2-methylphenyl)methanaminium cation is a weak acid that reacts with a suitable base to yield the neutral amine, water, and a salt byproduct.

The Neutralization Reaction

The process is governed by the following equilibrium:

R-NH₃⁺Cl⁻ + B ⇌ R-NH₂ + B-H⁺ + Cl⁻

Where:

-

R-NH₃⁺Cl⁻ is (5-Bromo-2-methylphenyl)methanamine hydrochloride

-

B is the neutralizing base (e.g., OH⁻ from NaOH)

-

R-NH₂ is the desired free base

-

B-H⁺ + Cl⁻ are the byproducts (e.g., H₂O + NaCl)

To drive this reaction to completion (typically >99.9%), Le Châtelier's principle is leveraged. A stoichiometric excess of a base is added to consume the R-NH₃⁺, and the resulting free amine (R-NH₂) is physically removed from the aqueous phase by extraction into an immiscible organic solvent.

Selection of Base and pH Control

The choice of base is critical. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, weaker bases such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used.[1] For this primary aromatic amine, a moderately basic environment is sufficient to ensure complete deprotonation.

A key principle in determining the target pH is the "2 pH unit rule" . To ensure an amine is overwhelmingly in its deprotonated, free base form, the pH of the aqueous solution should be adjusted to at least two units above the pKa of the conjugate acid (R-NH₃⁺).[2] While the specific pKa for this compound is not readily published, typical benzylamine hydrochlorides have pKa values in the range of 9-10. Therefore, adjusting the aqueous phase to a pH of 11-12 is a robust strategy to guarantee complete conversion.

The Liquid-Liquid Extraction (LLE) System

The free base, being a neutral organic molecule, exhibits significantly higher solubility in organic solvents compared to its charged hydrochloride salt. This differential solubility is the foundation of the purification. An aqueous/organic biphasic system is established. The hydrochloride salt and the inorganic base reside in the aqueous phase. As the free amine is generated, it preferentially partitions into the organic phase.[3]

The choice of organic solvent depends on:

-

Solubility: High solubility for the free amine.

-

Immiscibility: Low miscibility with water for clean phase separation.

-

Density: A density different from water (either higher or lower) facilitates easy separation. Dichloromethane (DCM) is denser, while ethyl acetate (EtOAc) and diethyl ether (Et₂O) are less dense.

-

Volatility: A low boiling point simplifies removal post-extraction.

For this application, Ethyl Acetate (EtOAc) is recommended due to its excellent solvating power for the target compound, moderate volatility, and lower toxicity profile compared to chlorinated solvents.

Materials & Equipment

Chemical Reagents

| Reagent | Grade | Supplier Recommendation |

| (5-Bromo-2-methylphenyl)methanamine hydrochloride | ≥98% Purity | Sigma-Aldrich, Fisher Sci |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Any major supplier |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Any major supplier |

| Deionized Water (DI H₂O) | Type II or better | In-house generation |

| Sodium Chloride (NaCl) | ACS Reagent Grade | Any major supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Any major supplier |

| pH Indicator Strips (Range 7-14) | - | Whatman, Millipore |

Laboratory Equipment

-

Magnetic stirrer and stir bars

-

Separatory funnel (appropriately sized for the scale)

-

Erlenmeyer flasks and beakers

-

Round-bottom flask

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard personal protective equipment (PPE): safety glasses, nitrile gloves, lab coat.

Detailed Experimental Protocol

This protocol is designed for a representative scale of 5.0 grams of the starting hydrochloride salt.

Workflow Visualization

Caption: Experimental workflow for the neutralization and extraction of the free base.

Step-by-Step Procedure

-

Dissolution: In a 100 mL beaker, dissolve 5.0 g of (5-Bromo-2-methylphenyl)methanamine hydrochloride in 25 mL of deionized water. Stir with a magnetic stir bar until a clear, homogeneous solution is obtained.

-

Biphasic System Setup: Transfer the aqueous solution to a 125 mL separatory funnel. Add 25 mL of ethyl acetate to the funnel. A distinct two-phase system will be observed.

-

Neutralization: Prepare a 2 M solution of NaOH (approx. 2 g in 25 mL of DI water). Slowly add the 2 M NaOH solution dropwise to the separatory funnel over 5-10 minutes. Gently swirl the funnel after every few drops. Scientist's Note: A mild exotherm may be observed. Slow addition is crucial to maintain control. The formation of a cloudy precipitate in the aqueous layer upon initial base addition is normal; this is the free amine precipitating before it is fully extracted.

-

pH Monitoring: After adding approximately 5-6 mL of the NaOH solution, stopper the funnel, shake gently once, and vent. Using a pipette, remove a drop of the lower aqueous layer and spot it onto a pH strip. Continue adding NaOH dropwise and checking the pH until the aqueous layer is stable at a pH of 11-12.

-

Extraction: Once the target pH is confirmed, stopper the separatory funnel securely. Invert the funnel and shake vigorously for approximately 1 minute. Crucially, vent the funnel frequently (every 10-15 seconds) by opening the stopcock while the funnel is inverted to release pressure buildup from solvent vapors.

-

Phase Separation: Clamp the separatory funnel to a ring stand and allow the layers to fully separate for 5-10 minutes. The upper layer is the ethyl acetate containing the product; the lower layer is the aqueous phase. Drain and collect the lower aqueous layer into a beaker.

-

Brine Wash: To the organic layer remaining in the funnel, add 20 mL of brine (saturated NaCl solution). Shake for 30 seconds and vent. Allow the layers to separate and discard the lower aqueous brine wash. Scientist's Note: The brine wash helps to remove residual water and inorganic salts from the organic layer, improving drying efficiency.[4]

-

Drying: Drain the ethyl acetate layer from the separatory funnel into a clean, dry 100 mL Erlenmeyer flask. Add approximately 2-3 g of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing, indicating that all water has been absorbed. Let it stand for 15 minutes.

-

Isolation: Filter the dried solution through a fluted filter paper directly into a pre-weighed round-bottom flask. Rinse the Erlenmeyer flask and the filter paper with a small amount (5-10 mL) of fresh ethyl acetate to ensure a quantitative transfer.

-

Concentration: Remove the solvent using a rotary evaporator with a water bath temperature of 35-40°C. Once the solvent is removed, the product, (5-Bromo-2-methylphenyl)methanamine free base, will remain in the flask, likely as a pale yellow oil or a low-melting solid. Place the flask under high vacuum for an additional 30 minutes to remove any residual solvent.

-

Final Quantification: Weigh the round-bottom flask containing the product to determine the final mass and calculate the yield.

Product Verification & Characterization

It is imperative to confirm the identity and purity of the isolated product.

Chemical Reaction Diagram

Caption: Neutralization of the hydrochloride salt to the free base.

-

Thin-Layer Chromatography (TLC): Spot the starting material (dissolved in methanol) and the final product (dissolved in ethyl acetate) on the same TLC plate (e.g., silica gel with F₂₅₄ indicator). Elute with a 90:10 mixture of Ethyl Acetate/Hexane. The free base product will be significantly less polar and thus have a higher Rf value than the hydrochloride salt, which may remain at the baseline.

-

Infrared (IR) Spectroscopy: The spectrum of the product should show two characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹.[5] These bands are absent or significantly altered in the hydrochloride salt.

-

¹H NMR Spectroscopy: Compare the spectrum of the product to the starting material. The chemical shifts of the benzylic protons (-CH₂-N) and any N-H protons will be different. The broad ammonium proton signal in the starting material will be replaced by the characteristic primary amine signal in the product.

-

Mass Spectrometry (MS): Analysis by ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the free base.

Safety & Handling

-

Personal Protective Equipment: Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Perform all steps of this procedure inside a certified chemical fume hood to avoid inhalation of solvent vapors and the amine product.

-

Chemical Hazards:

-

Waste Disposal: The aqueous waste will be basic and contain sodium chloride. Neutralize to pH ~7 with dilute HCl before disposing of it according to institutional guidelines. Dispose of organic solvent waste in the appropriate container.

References

-

Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. Available at: [Link]

-

Taylor & Francis Online. (2008). Solid-phase extraction of primary aromatic amines from aqueous samples; comparison with liquid-liquid extraction techniques. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

University of Rochester, Department of Chemistry. Workup for Removing Amines. Available at: [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Available at: [Link]

-

University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

-

Hindawi. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry. Available at: [Link]

-

Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. Available at: [Link]

- Google Patents. (1967). Process for the purification of amines. US3337630A.

-

Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Oxford Academic. (2016). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science. Available at: [Link]

-

Study.com. What base is often used to capture the HCL produced in the formation of an amide from an ester and amines?. Available at: [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]

- Google Patents. (2013). Process for the purification of aromatic amines. US8455691B2.

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

-

University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

-

University of Alberta, Department of Chemistry. Isolation (Recovery) of amines. Available at: [Link]

Sources

Protecting the Amine: A Guide to Strategic Nitrogen Protection of 5-Bromo-2-methylbenzylamine

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules, the judicious use of protecting groups is paramount.[1][2] This guide provides an in-depth analysis of protecting group strategies for the primary amine functionality of 5-Bromo-2-methylbenzylamine, a versatile building block in medicinal chemistry. The nucleophilic nature of the benzylamine nitrogen often necessitates its temporary masking to prevent unwanted side reactions and to direct reactivity towards other sites on the molecule.[3][4]

This document will delve into the selection, application, and removal of common and effective amine protecting groups, offering detailed protocols and a comparative analysis to aid researchers in making informed decisions for their synthetic campaigns.

The Strategic Imperative for Amine Protection

The primary amine of 5-Bromo-2-methylbenzylamine is a potent nucleophile and a Brønsted-Lowry base.[5] In a synthetic sequence, its unprotected form can interfere with a wide array of transformations, including but not limited to:

-

Acylation and Alkylation Reactions: The amine can compete with other nucleophiles for electrophilic partners.

-

Oxidation Reactions: The amine is susceptible to oxidation, leading to undesired byproducts.

-

Reactions Involving Strong Bases: The acidic proton of the amine can be abstracted, leading to complications.

By converting the amine into a less reactive derivative, chemists can achieve chemoselectivity and enhance the overall efficiency and yield of their synthetic routes.[2] The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups within the molecule, such as the aryl bromide and the methyl group in our substrate.[6] This principle of selective removal is the cornerstone of orthogonal protection strategies.[3][7][8]

Key Protecting Group Strategies for 5-Bromo-2-methylbenzylamine

This section details three robust protecting group strategies for the nitrogen of 5-Bromo-2-methylbenzylamine: the tert-Butoxycarbonyl (Boc) group, the Carboxybenzyl (Cbz) group, and the p-Toluenesulfonyl (Tosyl or Ts) group.

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in contemporary organic synthesis, prized for its ease of installation and its mild, acidic cleavage conditions.[9][10] The steric bulk of the tert-butyl group effectively shields the nitrogen's lone pair, rendering it significantly less nucleophilic.[11]

Protocol 1: Boc Protection of 5-Bromo-2-methylbenzylamine

Materials:

-

5-Bromo-2-methylbenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-Bromo-2-methylbenzylamine (1.0 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (TEA or DIPEA, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add Boc₂O (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.[12]

Protocol 2: Boc Deprotection

Materials:

-

N-Boc-5-Bromo-2-methylbenzylamine

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM) (for TFA deprotection)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the N-Boc-protected amine in DCM (for TFA deprotection) or use the 4M HCl in dioxane solution directly.

-

Add TFA (typically 20-50% v/v in DCM) or the HCl/dioxane solution at room temperature.[13]

-

Stir the reaction and monitor by TLC until the starting material is consumed (typically 30-60 minutes). Effervescence due to the evolution of CO₂ will be observed.[5]

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a suitable solvent and carefully neutralize with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.[12]

The Carboxybenzyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide synthesis and remains a highly valuable protecting group for amines.[10][14] Its key advantage lies in its stability to a wide range of conditions, including acidic and basic media, and its clean removal by catalytic hydrogenolysis.[15][16]

Protocol 3: Cbz Protection of 5-Bromo-2-methylbenzylamine

Materials:

-

5-Bromo-2-methylbenzylamine

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution (2.5 equivalents) or an organic base like pyridine.

-

An appropriate organic solvent (e.g., Dioxane, THF, or DCM)

Procedure:

-

Dissolve 5-Bromo-2-methylbenzylamine (1.0 equivalent) in a suitable solvent.

-

Add the aqueous base solution or the organic base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Cbz-Cl (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, if an aqueous base was used, extract the product with an organic solvent (e.g., ethyl acetate). If an organic base was used, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[16][17]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

N-Cbz-5-Bromo-2-methylbenzylamine

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in MeOH or EtOH.

-

Carefully add 10% Pd/C catalyst.

-

Secure the flask to a hydrogenation apparatus or purge with H₂ gas and maintain a hydrogen atmosphere with a balloon.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.[14][16]

The p-Toluenesulfonyl (Tosyl) Group: Robust and Reductively Cleaved

The tosyl group forms a stable sulfonamide with the amine, which is resistant to a wide range of acidic and basic conditions as well as many oxidizing and reducing agents.[18] This robustness makes it suitable for syntheses requiring harsh conditions. Deprotection, however, often requires strong reducing agents or harsh acidic conditions.[19][20]

Protocol 5: Tosyl Protection of 5-Bromo-2-methylbenzylamine

Materials:

-

5-Bromo-2-methylbenzylamine

-

p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-Bromo-2-methylbenzylamine (1.0 equivalent) in DCM and add pyridine or TEA.

-

Cool the solution to 0 °C.

-

Add TsCl (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude tosylamide by recrystallization or column chromatography.[18]

Protocol 6: Reductive Deprotection of an N-Tosyl Amide

Materials:

-

N-Tosyl-5-Bromo-2-methylbenzylamine

-

Magnesium turnings (10 equivalents)

-

Anhydrous methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a stirred suspension of magnesium turnings (10 equivalents) in anhydrous methanol at room temperature, add the N-tosyl amide (1.0 equivalent).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[18]

Comparative Analysis of Protecting Groups

The choice of a protecting group is a critical decision in the planning of a synthetic route. The following table provides a comparative summary of the key features of the Boc, Cbz, and Tosyl groups for the protection of 5-Bromo-2-methylbenzylamine.

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Tosyl (p-Toluenesulfonyl) |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | p-Toluenesulfonyl chloride (TsCl) |

| Protection Conditions | Mild, basic conditions (e.g., TEA, DIPEA) | Basic conditions (e.g., Na₂CO₃, Pyridine) | Basic conditions (e.g., Pyridine, TEA) |

| Stability | Stable to base, nucleophiles, and hydrogenolysis | Stable to acid and base | Very stable to a wide range of conditions |

| Cleavage Conditions | Strong acids (e.g., TFA, HCl)[13] | Catalytic hydrogenolysis (H₂/Pd-C)[14] | Strong reducing agents (e.g., Mg/MeOH, Na/NH₃) or strong acids (HBr/AcOH)[18][19] |

| Key Advantages | Mild cleavage, orthogonal to Cbz | Orthogonal to Boc, clean byproducts | High stability for harsh reaction steps |

| Potential Drawbacks | Labile to strong acids | Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes) | Harsh deprotection conditions may not be compatible with sensitive substrates |

Visualizing the Synthetic Strategy

A typical synthetic sequence involving a protecting group follows a three-step logic: protection, transformation, and deprotection. This workflow ensures that the desired chemical modification occurs at the intended site without interference from the protected functional group.

Caption: A generalized workflow for a protection-reaction-deprotection sequence.

Conclusion

The selection of an appropriate protecting group for the nitrogen atom of 5-Bromo-2-methylbenzylamine is a strategic decision that hinges on the planned synthetic route. The Boc group offers a mild and convenient option for many applications, while the Cbz group provides an orthogonal strategy removable under neutral conditions. The robust Tosyl group is reserved for instances where extreme stability is required. By understanding the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of multi-step synthesis and unlock the full potential of 5-Bromo-2-methylbenzylamine as a key synthetic intermediate.

References

-

Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

-

MDPI. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. (2010, February 6). An Excellent Method for Cbz-protection of Amines. [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

-

National Center for Biotechnology Information. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

-

Thieme. (n.d.). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. [Link]

-

National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Core. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

-

ResearchGate. (2025, August 7). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis | Request PDF. [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

-

ResearchGate. (2016, May 21). (PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water #. [Link]

-

National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

-

SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

-

ResearchGate. (2025, August 10). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]

-

University of California, Irvine. (n.d.). Protecting Groups. [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. media.neliti.com [media.neliti.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. fiveable.me [fiveable.me]

- 8. jocpr.com [jocpr.com]

- 9. Lab Reporter [fishersci.dk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 12. benchchem.com [benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

improving yield in synthesis of (5-Bromo-2-methylphenyl)methanamine hydrochloride intermediates

Case ID: YIELD-OPT-5Br2Me Status: Open Priority: High Agent: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Route Selection

User Query: "I am experiencing low yields (<40%) and difficult purification when synthesizing (5-Bromo-2-methylphenyl)methanamine hydrochloride. The main impurities appear to be the secondary amine dimer or de-halogenated byproducts."

Technical Diagnosis: The synthesis of (5-Bromo-2-methylphenyl)methanamine presents two specific structural challenges that kill yield:

-

Ortho-Methyl Steric Hindrance: The methyl group at the 2-position hinders nucleophilic attack at the benzylic carbon, slowing down imine formation and reduction.[1][2]

-

Aryl Bromide Lability: The bromine at the 5-position is susceptible to hydrogenolysis (debromination) if standard catalytic hydrogenation (Pd/C, H2) is used.

Recommended Route Strategy: Do not use standard catalytic hydrogenation. Select your protocol based on your starting material:

| Starting Material | Recommended Protocol | Key Risk | Optimization Fix |

| 5-Bromo-2-methylbenzaldehyde | Route A: Reductive Amination | Dimerization (Secondary Amine) | Use Ti(OiPr)₄ + NaBH₃CN |

| 5-Bromo-2-methylbenzonitrile | Route B: Borane Reduction | Debromination | Use BH₃[1][2]·THF (Avoid LiAlH₄) |

Decision Logic Diagram

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and risk factors.[1][2]

Route A: Reductive Amination (The Aldehyde Route)

The Problem: The reaction often stalls at the imine stage due to the 2-methyl steric block, or the product amine reacts with unreacted aldehyde to form the dimer (secondary amine).[2]

Protocol Optimization (The "Titanium" Method): Using Titanium(IV) isopropoxide acts as a Lewis acid to force imine formation to completion before reduction, significantly reducing dimerization.

Step-by-Step Protocol

-

Imine Formation (Dehydration):

-

Charge a flame-dried flask with 5-Bromo-2-methylbenzaldehyde (1.0 equiv) and Ammonium Acetate (excess, 5–10 equiv).[1][2]

-

Crucial Step: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv).

-

Solvent: Anhydrous Methanol or THF.

-

Stir at room temperature for 6–12 hours. Note: The ortho-methyl group slows this down; do not rush.[1][2]

-

-

Reduction:

-

Quench & Workup:

-

Quench with 1N NaOH (to precipitate Titanium salts as TiO₂).

-

Filter the white precipitate through a Celite pad.

-

Extract the filtrate with Ethyl Acetate.[3]

-

Troubleshooting FAQ for Route A:

-

Q: Why is my yield still low?

-

Q: I see a large spot on TLC just above the product.

-

A: This is likely the dimer (secondary amine). Increase the equivalents of Ammonium Acetate to 10x and ensure high dilution (0.1 M concentration).

-

Route B: Nitrile Reduction (The Nitrile Route)

The Problem: Standard hydrogenation removes the bromine atom. Lithium Aluminum Hydride (LiAlH₄) is often too aggressive and can cause debromination or messy workups.

Protocol Optimization (The Borane Method): Borane-THF or Borane-Dimethyl Sulfide (BMS) complexes are chemoselective—they reduce the nitrile to the amine without touching the aryl bromide.[2]

Step-by-Step Protocol

-

Setup:

-

Charge 5-Bromo-2-methylbenzonitrile (1.0 equiv) in anhydrous THF under Nitrogen/Argon.

-

-

Addition:

-

Cool to 0°C.

-

Add Borane-THF complex (1M solution) (3.0 equiv) dropwise via syringe.[2]

-